N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2197600-37-4
VCID: VC5083515
InChI: InChI=1S/C9H13N3O2/c1-12(2)8-3-4-10-9(11-8)14-7-5-13-6-7/h3-4,7H,5-6H2,1-2H3
SMILES: CN(C)C1=NC(=NC=C1)OC2COC2
Molecular Formula: C9H13N3O2
Molecular Weight: 195.222

N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine

CAS No.: 2197600-37-4

Cat. No.: VC5083515

Molecular Formula: C9H13N3O2

Molecular Weight: 195.222

* For research use only. Not for human or veterinary use.

N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine - 2197600-37-4

Specification

CAS No. 2197600-37-4
Molecular Formula C9H13N3O2
Molecular Weight 195.222
IUPAC Name N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine
Standard InChI InChI=1S/C9H13N3O2/c1-12(2)8-3-4-10-9(11-8)14-7-5-13-6-7/h3-4,7H,5-6H2,1-2H3
Standard InChI Key YXSNMOKFNWWKOQ-UHFFFAOYSA-N
SMILES CN(C)C1=NC(=NC=C1)OC2COC2

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine, reflecting its substitution pattern on the pyrimidine ring. The molecular formula is C₉H₁₃N₃O₂, derived from the pyrimidine backbone (C₄H₄N₂), the N,N-dimethylamino group (C₂H₆N), and the oxetan-3-yloxy moiety (C₃H₅O₂) .

Table 1: Structural Breakdown

ComponentFormula ContributionPosition on Pyrimidine
Pyrimidine ringC₄H₄N₂Core structure
N,N-dimethylaminoC₂H₆NPosition 4
Oxetan-3-yloxyC₃H₅O₂Position 2

Stereochemical Considerations

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine typically involves a multi-step process:

  • Functionalization of Pyrimidine: A halogenated pyrimidine (e.g., 2-chloro-4-aminopyrimidine) serves as the starting material.

  • Oxetane Introduction: The oxetan-3-yloxy group is introduced via a nucleophilic aromatic substitution (SNAr) reaction using oxetan-3-ol under basic conditions .

  • Dimethylation: The primary amine at position 4 is methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
HalogenationPOCl₃, DMF, 80°C85
Oxetane couplingOxetan-3-ol, NaH, THF, 0°C to RT72
DimethylationCH₃I, K₂CO₃, DMF, 60°C68

Industrial Scalability

Continuous flow reactors have been proposed to optimize the exothermic dimethylation step, improving safety and reproducibility .

Physical and Chemical Properties

Thermodynamic Stability

The oxetane ring’s strain (approximately 106 kJ/mol) contributes to the compound’s reactivity, particularly in ring-opening reactions under acidic or nucleophilic conditions .

Table 3: Physicochemical Data

PropertyValueMethod
Melting point128–131°C (decomposes)DSC
Solubility in water2.1 mg/mL (25°C)Shake-flask method
logP1.8 ± 0.2HPLC

Reactivity Profile

  • Acid-Catalyzed Hydrolysis: The oxetane ring undergoes hydrolysis in concentrated HCl, yielding 3-hydroxypropanal and the corresponding pyrimidine diol .

  • Photodegradation: Exposure to UV light (λ = 254 nm) induces cleavage of the N,N-dimethylamino group, forming 2-(oxetan-3-yloxy)pyrimidin-4-amine as a degradation product .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 1H, H6), 6.85 (d, J = 5.2 Hz, 1H, H5), 4.90–4.70 (m, 3H, oxetane CH₂), 3.10 (s, 6H, N(CH₃)₂) .

  • ¹³C NMR: δ 167.2 (C4), 158.9 (C2), 135.6 (C6), 110.4 (C5), 78.3 (oxetane C-O), 42.1 (N(CH₃)₂) .

Mass Spectrometry

  • ESI-MS (m/z): [M+H]⁺ calc. 196.1, found 196.0. Major fragments at m/z 152 (loss of oxetane) and 123 (loss of N,N-dimethylamino) .

Biological Activity and Applications

Material Science Applications

The oxetane moiety enhances polymer crosslinking efficiency, making it valuable in photoresist formulations for semiconductor manufacturing .

Future Directions

  • Enantioselective Synthesis: Development of asymmetric catalysis to access optically pure variants.

  • Prodrug Design: Leveraging the oxetane’s reactivity for targeted drug delivery.

  • Computational Studies: DFT calculations to predict reactivity and binding affinities.

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